

# Application Notes: CCC-0975 as an Inhibitor of HBV cccDNA Formation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | CCC-0975 |           |
| Cat. No.:            | B1225870 | Get Quote |

#### Introduction

Hepatitis B virus (HBV) infection is a significant global health issue, with chronic infections leading to severe liver conditions such as cirrhosis and hepatocellular carcinoma. The persistence of HBV is primarily due to the presence of a stable viral minichromosome, the covalently closed circular DNA (cccDNA), in the nucleus of infected hepatocytes. This cccDNA serves as the transcriptional template for all viral RNAs, making its elimination a key goal for a curative therapy.[1][2][3][4] CCC-0975 is a disubstituted sulfonamide compound identified as a specific inhibitor of HBV cccDNA formation.[2][5][6]

#### Mechanism of Action

CCC-0975 does not directly inhibit HBV DNA replication or the viral polymerase.[5] Instead, its mechanism of action is centered on interfering with the conversion of relaxed circular DNA (rcDNA) into cccDNA.[2][5][7] This process is a critical step in the establishment and maintenance of the intranuclear cccDNA pool.[2][6] Studies have shown that treatment with CCC-0975 leads to a synchronous, dose-dependent reduction in both cccDNA and its precursor, deproteinized rcDNA (DP-rcDNA), without causing their intracellular degradation.[5] [7] This suggests that CCC-0975 primarily blocks the conversion of rcDNA to cccDNA.[5]

#### Applications in Research and Drug Development

• HBV Cure Research: **CCC-0975** serves as a proof-of-concept small molecule for targeting cccDNA formation, a critical area in the development of curative HBV therapies.[5]



- Mechanism of cccDNA Formation: As a tool compound, CCC-0975 can be used to investigate the molecular pathways and host factors involved in the conversion of rcDNA to cccDNA.
- High-Throughput Screening: The initial identification of CCC-0975 was facilitated by an innovative cell-based assay using secreted HBV e antigen (HBeAg) as a surrogate marker for cccDNA.[5][8] This highlights the potential for developing similar high-throughput screening (HTS) assays to discover novel cccDNA inhibitors.[8]

## **Quantitative Data Summary**

The following table summarizes the key quantitative data associated with the activity of **CCC-0975**.



| Parameter                | Value  | Cell Line | Notes                                                                                     | Reference |
|--------------------------|--------|-----------|-------------------------------------------------------------------------------------------|-----------|
| EC50 (HBeAg reduction)   | ~10 μM | HepDE19   | The 50% effective concentration for the reduction of the cccDNA surrogate marker, HBeAg.  | [5]       |
| EC50 (cccDNA reduction)  | 10 μΜ  | HepDES19  | The 50% effective concentration for the dose- dependent reduction of cccDNA.              | [5][7]    |
| CC50 (Cell<br>Viability) | >50 μM | HepDE19   | The 50% cytotoxic concentration, indicating low toxicity at its effective concentrations. | [5]       |

## **Experimental Protocols**

Accurate quantification of cccDNA is essential for evaluating the efficacy of inhibitors like **CCC-0975**.[1][4] Due to the presence of other viral DNA forms, specific and sensitive assays are required.[1][3] Below is a representative protocol for quantifying cccDNA levels in cell culture following treatment with an inhibitor, based on commonly employed quantitative PCR (qPCR) methods.[1][9]

Protocol: Quantification of HBV cccDNA by qPCR

This protocol involves the isolation of total DNA from HBV-infected cells, the specific removal of non-cccDNA viral forms, and the subsequent quantification of cccDNA by qPCR.

## Methodological & Application





#### 1. Cell Culture and Inhibitor Treatment:

- Plate HBV-infected cells (e.g., HepG2-NTCP or HepDES19 cells) in appropriate culture vessels.
- · Allow cells to adhere and establish infection.
- Treat cells with varying concentrations of CCC-0975 (e.g., in a half-log dilution series from 0.016 μM to 50 μM) or a vehicle control (e.g., DMSO).[5]
- Incubate for a specified period (e.g., 7 days).[5]

#### 2. Total DNA Extraction:

- Harvest the cells and perform total DNA extraction using a commercial kit (e.g., silica column-based).[9]
- · Quantify the total DNA concentration and assess its purity.
- 3. Nuclease Digestion to Remove Non-cccDNA:
- To specifically quantify cccDNA, it is crucial to eliminate contaminating viral replicative intermediates (rcDNA, dslDNA).[1]
- Treat the extracted total DNA with a nuclease that selectively digests linear and relaxed circular DNA, such as Plasmid-Safe ATP-dependent DNase (PSD) or T5 exonuclease.[1]
- Note: The choice of nuclease and digestion conditions may need optimization depending on the sample type.[1]

#### 4. Quantitative PCR (qPCR):

- Design primers that specifically amplify a region of the HBV cccDNA. Primers spanning the gap region of rcDNA are often used to enhance specificity for cccDNA.[1]
- Prepare a qPCR reaction mix containing the digested DNA template, cccDNA-specific primers, a fluorescent probe (e.g., TagMan), and qPCR master mix.
- Run the qPCR reaction using a real-time PCR instrument.
- Include a standard curve of a plasmid containing the HBV genome to determine the absolute copy number of cccDNA.
- Normalize the cccDNA copy number to a host housekeeping gene (e.g., RNase P) to account for variations in cell number and DNA extraction efficiency.[10]

#### 5. Data Analysis:

Calculate the cccDNA copy number per cell.



• Plot the dose-response curve of CCC-0975 and determine the EC50 value.

## **Visualizations**

HBV cccDNA Formation and Inhibition by CCC-0975

Caption: Mechanism of **CCC-0975** action on HBV cccDNA formation.

Experimental Workflow for cccDNA Quantification



Click to download full resolution via product page

Caption: Workflow for quantifying the effect of CCC-0975 on cccDNA.



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Quantification of the hepatitis B virus cccDNA: evidence-based guidelines for monitoring the key obstacle of HBV cure PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Approaches to quantifying hepatitis B virus covalently closed circular DNA PMC [pmc.ncbi.nlm.nih.gov]
- 4. news-medical.net [news-medical.net]
- 5. Identification of Disubstituted Sulfonamide Compounds as Specific Inhibitors of Hepatitis B
   Virus Covalently Closed Circular DNA Formation PMC [pmc.ncbi.nlm.nih.gov]
- 6. HBV cccDNA—A Culprit and Stumbling Block for the Hepatitis B Virus Infection: Its Presence in Hepatocytes Perplexed the Possible Mission for a Functional Cure - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Development of an HTS Assay for Discovery of HBV cccDNA Inhibitors Haitao Guo [grantome.com]
- 9. Quantification of Hepatitis B Virus Covalently Closed Circular DNA in Infected Cell Culture Models by Quantitative PCR [agris.fao.org]
- 10. A Sensitive and Specific PCR-based Assay to Quantify Hepatitis B Virus Covalently Closed Circular (ccc) DNA while Preserving Cellular DNA PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes: CCC-0975 as an Inhibitor of HBV cccDNA Formation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1225870#ccc-0975-assay-for-measuring-cccdnalevels]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com